Cas no 1150271-30-9 (1-(2-(4-Bromophenoxy)ethyl)pyrazole)

1-(2-(4-Bromophenoxy)ethyl)pyrazole is a brominated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyrazole ring linked to a 4-bromophenoxyethyl group, offering versatility as an intermediate in synthetic chemistry. The bromine substituent enhances reactivity, facilitating further functionalization via cross-coupling reactions, while the ether linkage provides stability. This compound may serve as a key building block in the development of biologically active molecules, including kinase inhibitors or pesticidal agents. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. High purity and consistent synthesis protocols ensure reliability in research applications.
1-(2-(4-Bromophenoxy)ethyl)pyrazole structure
1150271-30-9 structure
商品名:1-(2-(4-Bromophenoxy)ethyl)pyrazole
CAS番号:1150271-30-9
MF:C11H11N2OBr
メガワット:267.12184
MDL:MFCD11855961
CID:857421
PubChem ID:46739423

1-(2-(4-Bromophenoxy)ethyl)pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(2-(4-BROMOPHENOXY)ETHYL)PYRAZOLE
    • 1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole
    • 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
    • 4-[2-(1H-Pyrazol-1-yl)ethoxy]bromobenzene
    • 1-[2-(4-bromophenoxy)ethyl]pyrazole
    • 1150271-30-9
    • DB-362671
    • MFCD11855961
    • AKOS010753246
    • DTXSID30675028
    • AS-43049
    • BRGYKVOROQGFLJ-UHFFFAOYSA-N
    • SCHEMBL15300912
    • AWB27130
    • 1H-Pyrazole, 1-[2-(4-bromophenoxy)ethyl]-
    • CS-0212149
    • 1-(2-(4-Bromophenoxy)ethyl)pyrazole
    • MDL: MFCD11855961
    • インチ: InChI=1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2
    • InChIKey: BRGYKVOROQGFLJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CN(CCOC2=CC=C(C=C2)Br)N=C1

計算された属性

  • せいみつぶんしりょう: 266.00500
  • どういたいしつりょう: 266.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 27Ų

じっけんとくせい

  • PSA: 27.05000
  • LogP: 2.72460

1-(2-(4-Bromophenoxy)ethyl)pyrazole セキュリティ情報

1-(2-(4-Bromophenoxy)ethyl)pyrazole 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(2-(4-Bromophenoxy)ethyl)pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM188858-5g
1-(2-(4-bromophenoxy)ethyl)-1H-pyrazole
1150271-30-9 95%
5g
$473 2023-02-03
abcr
AB273377-1 g
1-(2-(4-Bromophenoxy)ethyl)pyrazole; 98%
1150271-30-9
1g
€121.60 2022-03-03
Apollo Scientific
OR17038-5g
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
1150271-30-9
5g
£515.00 2023-09-02
TRC
B687293-250mg
1-(2-(4-Bromophenoxy)ethyl)pyrazole
1150271-30-9
250mg
$ 69.00 2023-04-18
Apollo Scientific
OR17038-1g
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
1150271-30-9
1g
£135.00 2023-09-02
Chemenu
CM188858-250mg
1-(2-(4-bromophenoxy)ethyl)-1H-pyrazole
1150271-30-9 95%
250mg
$64 2023-02-03
abcr
AB273377-1g
1-(2-(4-Bromophenoxy)ethyl)pyrazole, 98%; .
1150271-30-9 98%
1g
€144.00 2024-04-20
TRC
B687293-100mg
1-(2-(4-Bromophenoxy)ethyl)pyrazole
1150271-30-9
100mg
$ 64.00 2023-04-18
Chemenu
CM188858-1g
1-(2-(4-bromophenoxy)ethyl)-1H-pyrazole
1150271-30-9 95%
1g
$159 2023-02-03
Alichem
A049002616-25g
1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole
1150271-30-9 95%
25g
$593.84 2023-09-04

1-(2-(4-Bromophenoxy)ethyl)pyrazole 関連文献

1-(2-(4-Bromophenoxy)ethyl)pyrazoleに関する追加情報

1-(2-(4-Bromophenoxy)ethyl)pyrazole: A Comprehensive Overview

The compound with CAS No. 1150271-30-9, commonly referred to as 1-(2-(4-Bromophenoxy)ethyl)pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, and incorporates a bromophenoxy group, which adds complexity and functionality to its structure. The combination of these structural elements makes 1-(2-(4-Bromophenoxy)ethyl)pyrazole a promising candidate for various applications, particularly in drug discovery and material science.

Pyrazole derivatives have been extensively studied due to their unique electronic properties and versatility in forming hydrogen bonds. The presence of the bromophenoxy group further enhances the compound's potential by introducing additional electronic effects and structural diversity. Recent studies have highlighted the role of such compounds in modulating biological targets, such as enzymes and receptors, which are critical in disease pathways. For instance, research has shown that 1-(2-(4-Bromophenoxy)ethyl)pyrazole exhibits potential anti-inflammatory and antioxidant activities, making it a valuable lead compound for therapeutic development.

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrazole involves a multi-step process that typically begins with the preparation of the bromophenol derivative. This is followed by etherification to introduce the phenoxy group and subsequent coupling reactions to form the pyrazole ring. The optimization of these steps is crucial to ensure high yields and purity, which are essential for downstream applications. Advanced techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to streamline the production process, making it more efficient and scalable.

In terms of applications, 1-(2-(4-Bromophenoxy)ethyl)pyrazole has shown promise in several areas. In pharmacology, its ability to interact with biological systems has been explored in preclinical studies. For example, it has demonstrated potential as an inhibitor of certain kinases involved in cancer progression. Additionally, its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a component in light-emitting diodes (LEDs) or sensors.

Recent advancements in computational chemistry have further enhanced our understanding of 1-(2-(4-Bromophenoxy)ethyl)pyrazole's properties. Molecular docking studies have revealed its binding affinities to various protein targets, providing insights into its mechanism of action. Furthermore, density functional theory (DFT) calculations have been used to analyze its electronic structure, shedding light on its reactivity and stability under different conditions.

The environmental impact of 1-(2-(4-Bromophenoxy)ethyl)pyrazole is another area of interest. As industries increasingly prioritize sustainability, there is a growing need to assess the eco-friendliness of chemical compounds. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its potential use in sustainable chemical processes.

In conclusion, 1-(2-(4-Bromophenoxy)ethyl)pyrazole (CAS No. 1150271-30-9) stands out as a versatile and intriguing molecule with a wide range of potential applications. Its unique structure, combined with recent research findings, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new aspects of its properties and functionality, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1150271-30-9)1-(2-(4-Bromophenoxy)ethyl)pyrazole
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清らかである:99%
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